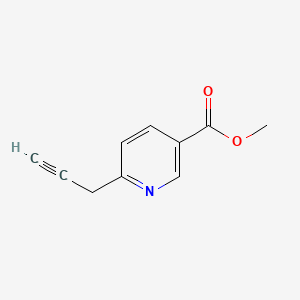
Methyl 6-(prop-2-yn-1-yl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(prop-2-yn-1-yl)nicotinate: is an organic compound that belongs to the class of nicotinates, which are esters of nicotinic acid. This compound is characterized by the presence of a methyl ester group and a prop-2-yn-1-yl group attached to the nicotinic acid moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The synthesis of Methyl 6-(prop-2-yn-1-yl)nicotinate can be achieved through the esterification of 6-(prop-2-yn-1-yl)nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
N-Alkylation: Another method involves the N-alkylation of methyl nicotinate with propargyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 6-(prop-2-yn-1-yl)nicotinate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: It can participate in nucleophilic substitution reactions where the prop-2-yn-1-yl group is replaced by other nucleophiles such as halides or amines
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethylformamide at room temperature.
Major Products Formed:
Oxidation: 6-(prop-2-yn-1-yl)nicotinic acid.
Reduction: 6-(prop-2-yn-1-yl)nicotinyl alcohol.
Substitution: 6-(azidomethyl)nicotinate.
Scientific Research Applications
Chemistry: Methyl 6-(prop-2-yn-1-yl)nicotinate is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals. It serves as a precursor for the synthesis of various bioactive molecules .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It is also employed in the development of enzyme inhibitors and as a probe in biochemical assays .
Medicine: Its unique structure allows it to interact with specific molecular targets in the body .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of Methyl 6-(prop-2-yn-1-yl)nicotinate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. It can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Methyl nicotinate: Similar in structure but lacks the prop-2-yn-1-yl group.
Ethyl 6-(prop-2-yn-1-yl)nicotinate: Similar but has an ethyl ester group instead of a methyl ester group.
6-(prop-2-yn-1-yl)nicotinic acid: Similar but lacks the ester group.
Uniqueness: Methyl 6-(prop-2-yn-1-yl)nicotinate is unique due to the presence of both the methyl ester and prop-2-yn-1-yl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
methyl 6-prop-2-ynylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H9NO2/c1-3-4-9-6-5-8(7-11-9)10(12)13-2/h1,5-7H,4H2,2H3 |
InChI Key |
VNRKYBHMZRAAOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















